Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- involves several steps. One common method includes the alkylation of tetralin derivatives followed by oxidation and acetylation reactions . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-pressure hydrogenation and catalytic oxidation to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated aromatic compounds
Wissenschaftliche Forschungsanwendungen
Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of a musky odor . The compound’s lipophilic nature allows it to easily penetrate biological membranes, making it effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone,1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-:
1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one: Another musk compound with a different core structure.
Uniqueness
Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- is unique due to its specific alkyl substituents, which contribute to its distinct musky odor and its effectiveness as a fragrance ingredient .
Eigenschaften
CAS-Nummer |
27507-73-9 |
---|---|
Molekularformel |
C17H24O |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
1-(5-ethyl-3,5,8-trimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C17H24O/c1-6-17(5)8-7-11(2)15-10-14(13(4)18)12(3)9-16(15)17/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
SSTYKTNTECTUHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC(C2=C1C=C(C(=C2)C(=O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.